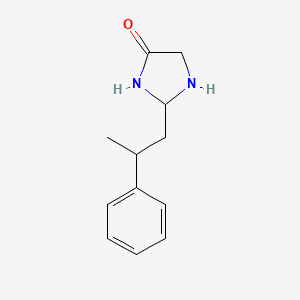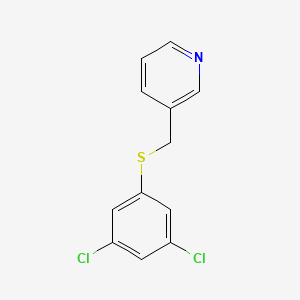
5-(diphenylmethyleneamino)-N-methoxy-N-methylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(diphenylmethyleneamino)-N-methoxy-N-methylpyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a diphenylmethylene group attached to an amino group, and a nicotinamide moiety substituted with methoxy and methyl groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(diphenylmethyleneamino)-N-methoxy-N-methylpyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the nicotinamide core. One common method involves the reaction of nicotinic acid with methanol and methylamine under acidic conditions to form N-methoxy-N-methylnicotinamide. This intermediate is then reacted with diphenylmethyleneamine in the presence of a suitable catalyst, such as palladium on carbon, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-(diphenylmethyleneamino)-N-methoxy-N-methylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines. Substitution reactions can lead to a variety of functionalized derivatives.
Applications De Recherche Scientifique
5-(diphenylmethyleneamino)-N-methoxy-N-methylpyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs.
Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of metabolic disorders and inflammation.
Industry: The compound’s properties make it useful in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Mécanisme D'action
The mechanism of action of 5-(diphenylmethyleneamino)-N-methoxy-N-methylpyridine-3-carboxamide involves its interaction with specific molecular targets within cells. It is believed to modulate the activity of certain enzymes and receptors, influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular function and signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Diphenylmethylene)aminoacetonitrile: Similar in structure but with a nitrile group instead of the nicotinamide moiety.
5-Amino-1MQ:
Pyrimido[4,5-d]pyrimidine derivatives: Compounds with similar structural motifs used in medicinal chemistry.
Uniqueness
5-(diphenylmethyleneamino)-N-methoxy-N-methylpyridine-3-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C21H19N3O2 |
|---|---|
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
5-(benzhydrylideneamino)-N-methoxy-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C21H19N3O2/c1-24(26-2)21(25)18-13-19(15-22-14-18)23-20(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15H,1-2H3 |
Clé InChI |
LSYGTEPJDXJRIO-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)C1=CC(=CN=C1)N=C(C2=CC=CC=C2)C3=CC=CC=C3)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(2-Bromo-5-methoxyphenylamino)methylene]malonic acid diethyl ester](/img/structure/B8346686.png)
![6-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B8346694.png)





![4-Chloro-6-methylfuro[2,3-d]pyrimidin-2-amine](/img/structure/B8346736.png)






